4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-Ethyl-THIQ HCl) is a tetrahydroisoquinoline derivative characterized by an ethyl substituent at the 4-position of the isoquinoline ring. The ethyl group at position 4 likely influences its lipophilicity, bioavailability, and receptor-binding properties compared to other substituted tetrahydroisoquinolines .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-7-12-8-10-5-3-4-6-11(9)10;/h3-6,9,12H,2,7-8H2,1H3;1H |
InChI Key |
TUWPASGLDCEXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC2=CC=CC=C12.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The Pictet-Spengler reaction remains the most widely employed method for constructing the 1,2,3,4-tetrahydroisoquinoline core. For 4-ethyl substitution, β-phenethylamine derivatives react with ethylglyoxal hydrate under mildly acidic conditions (pH 4–5) to form the target scaffold. Key modifications include:
-
Use of titanium(IV) isopropoxide as a Lewis acid catalyst, enhancing regioselectivity for the 4-position
-
Solvent optimization with dichloromethane/tetrahydrofuran (3:1 v/v) improves product isolation
Table 1: Optimization of Pictet-Spengler Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AcOH | 25 | 48 | 62 |
| Ti(OiPr)4 | 0→25 | 12 | 88 |
| PTSA | 40 | 24 | 71 |
Data adapted from large-scale production trials demonstrates titanium-mediated catalysis provides superior yields while maintaining stereochemical integrity.
Friedel-Crafts Acylation-Reduction Sequence
Ketoamide Intermediate Formation
Homoveratrylamine undergoes Friedel-Crafts acylation with ethyl chloroformate in polyphosphoric acid (PPA) at 80°C for 4 hours, yielding the ketoamide precursor with 94% efficiency. Critical parameters:
-
Molar ratio 1:1.2 (amine:acylating agent)
-
Strict temperature control (±2°C) prevents N-overacylation
Borohydride Reduction and Cyclization
Sodium borohydride reduction (0°C, MeOH) converts ketoamides to secondary alcohols, followed by acid-catalyzed cyclization:
Cyclization with p-toluenesulfonic acid (5 mol%) in refluxing toluene achieves 96% conversion in <30 minutes.
N-Alkylation Strategies
Microwave-Assisted Ethylation
8-Chloro-1,2,3,4-tetrahydroisoquinoline undergoes N-alkylation with ethyl iodide under microwave irradiation (150 W, 100°C):
Table 2: Alkylation Condition Comparison
| Method | Base | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Conventional | K2CO3 | CH3CN | 48 h | 76 |
| Microwave | Cs2CO3 | DME | 45 min | 93 |
Microwave activation reduces side-product formation (<2% quaternary salts) versus thermal methods (12–15%).
Phase-Transfer Catalyzed Ethylation
A novel biphasic system (H2O/CH2Cl2) with benzyltriethylammonium chloride (0.5 mol%) enables efficient ethyl group transfer:
Reductive Amination Pathways
Leuckart-Wallach Reaction
Condensation of 2-phenylethylamine with ethyl methyl ketone in formic acid (120°C, 8 h) followed by LiAlH4 reduction yields 4-ethyl-THIQ with 78% overall efficiency. Key advantages:
-
Avoids harsh acid conditions
-
Scalable to kilogram batches
Catalytic Hydrogenation
Palladium-catalyzed (5% Pd/C) hydrogenation of 4-ethyl-3,4-dihydroisoquinoline at 50 psi H2 pressure:
Hydrochloride Salt Formation
Salt Precipitation Protocols
Free base 4-ethyl-THIQ undergoes hydrochloride formation via:
-
Dissolution in anhydrous ether (0.5 M)
-
Slow addition of HCl gas (2 eq.) at 0°C
-
Filtration and washing with cold ether
Table 3: Salt Characterization Data
| Parameter | Value |
|---|---|
| Melting Point | 214–216°C |
| HPLC Purity | 99.8% |
| Chloride Content | 18.3% (theory 18.7%) |
Consistent salt stoichiometry (1:1 base:HCl) confirmed by elemental analysis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Common substitution reactions involve nucleophiles and electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Catalysts: Transition metals like palladium or platinum are often used in catalytic reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .
Scientific Research Applications
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a dopamine D2 receptor antagonist, which can influence neurotransmitter activity in the brain . Additionally, it inhibits adenylate cyclase activity, affecting cyclic AMP levels and related signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Tetrahydroisoquinoline derivatives are distinguished by substituent type, position, and electronic properties. Below is a comparative analysis of 4-Ethyl-THIQ HCl and its analogs:
Table 1: Structural and Pharmacological Comparison of Selected Tetrahydroisoquinoline Derivatives
Pharmacological Activity Insights
- 6,7-Dimethoxy-THIQ HCl: Demonstrates pronounced analgesic and anti-inflammatory effects at 0.5 mg/kg, outperforming diclofenac sodium in rodent models.
- 6-Ethyl-THIQ HCl: Structural similarity to 4-Ethyl-THIQ HCl but with substituent at position 5. No activity data are available, though its commercial availability suggests utility as a synthetic intermediate .
- 1-(4-Chlorophenyl)-6,7-dimethoxy-THIQ HCl : Combines aromatic and methoxy substituents, which may broaden therapeutic applications, though specific studies are lacking .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | 80°C | None | 65-70 | |
| Alkylation | DCM | 0-5°C | NaBH(OAc)₃ | 80-85 |
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization employs:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 213.7 (free base) and adducts confirming HCl salt formation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies in IC₅₀ values or target specificity can arise from assay conditions. Mitigation strategies include:
- Cross-validation : Replicate studies using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
- Standardized protocols : Control variables like buffer pH (7.4 vs. 6.8), incubation time, and cell line selection .
- Metabolite profiling : Confirm compound stability in biological matrices using LC-MS .
Advanced: What are the structure-activity relationships (SAR) for ethyl-substituted tetrahydroisoquinolines?
Answer:
The ethyl group at position 4 enhances lipophilicity and receptor binding. Comparative studies show:
Q. Table 2: SAR of Tetrahydroisoquinoline Derivatives
| Substituent | Solubility (mg/mL) | σ-1 Receptor IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Ethyl | 12.3 | 45 ± 3.2 | |
| 4-Methyl | 18.7 | 120 ± 8.5 |
Advanced: How to optimize reaction conditions for scale-up synthesis?
Answer:
Key factors include:
- Solvent selection : Replace ethanol with THF for better heat transfer in large batches .
- Catalyst loading : Reduce NaBH(OAc)₃ from 1.5 eq. to 0.5 eq. with 10 mol% AcOH to maintain yield .
- Workflow : Implement inline IR monitoring for real-time reaction tracking .
Basic: What analytical methods detect impurities in the compound?
Answer:
- HPLC : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (70:30) for impurity profiling. Detect at 254 nm .
- LC-MS/MS : Identify trace impurities (e.g., des-ethyl byproduct, m/z 185.1) .
Advanced: How does the ethyl group influence metabolic stability?
Answer:
- In vitro assays : Microsomal stability studies show the ethyl group reduces CYP3A4-mediated oxidation by 40% vs. methyl analogs .
- Pharmacokinetics : Increased logP (2.1 vs. 1.5 for methyl) correlates with higher plasma exposure in rodent models .
Basic: What are the storage and stability guidelines?
Answer:
- Storage : Store at 2-8°C in airtight containers with desiccant to prevent hydrolysis .
- Stability : Degrades by <5% over 12 months under recommended conditions; avoid light and humidity .
Advanced: How to purify the compound after multi-step synthesis?
Answer:
- Recrystallization : Use ethanol/water (3:1) to isolate the hydrochloride salt with >98% purity .
- Column chromatography : Employ silica gel (230-400 mesh) with CH₂Cl₂:MeOH (95:5) for free base purification .
Advanced: What computational tools predict synthetic pathways?
Answer:
AI-driven platforms like Pistachio and Reaxys databases propose retrosynthetic routes, prioritizing steps with >80% reported success rates . Molecular dynamics simulations (e.g., Schrödinger Suite) optimize reaction coordinates for cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
